

Health and Safety of Isotridecyl Phosphate Compounds: A Technical Guide

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Compound of Interest

Compound Name: *Einecs 287-146-0*

Cat. No.: *B12672212*

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An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available health and safety information for isotridecyl phosphate compounds. It is intended for informational purposes for a technical audience and should not be used for clinical or regulatory decision-making without consulting primary sources and expert toxicological advice.

Executive Summary

Isotridecyl phosphate, a branched-chain alkyl phosphate ester, finds application in various industrial and consumer products, primarily as a surfactant, emulsifier, and lubricant.[1] While a complete toxicological and ecotoxicological dataset for isotridecyl phosphate (CAS No. 52933-07-0) is not publicly available, existing information from safety data sheets and aggregated notifications to the European Chemicals Agency (ECHA) indicates potential hazards.[1][2] This guide synthesizes the available data for isotridecyl phosphate and employs a read-across approach, leveraging data from structurally similar substances to provide a comprehensive assessment of its health and safety profile. All experimental methodologies described are based on internationally recognized OECD guidelines.

Chemical Identity and Physicochemical Properties

Isotridecyl phosphate is a complex mixture of branched C13-alkyl phosphates.[3] It is typically a liquid at room temperature.[1] Due to its structure, it is expected to have low water solubility and a potential for adsorption to soil and sediment.

Human Health Hazard Assessment

The primary hazards associated with isotridecyl phosphate, as indicated by GHS classifications, are skin irritation, serious eye damage, and aquatic toxicity.^{[1][2]} A detailed toxicological profile is constructed below using available data and read-across from similar phosphate esters and branched-chain alcohols.

Acute Toxicity

No specific acute oral, dermal, or inhalation toxicity data (e.g., LD50 or LC50 values) are available for isotridecyl phosphate. In the absence of specific data, a qualitative assessment suggests low acute toxicity via the oral and dermal routes based on data from similar long-chain alkyl phosphates.

Irritation and Corrosivity

Skin Irritation: Isotridecyl phosphate is classified as causing skin irritation (H315).^{[1][2]} This is consistent with findings for other phosphate esters and long-chain alcohols which can have a defatting effect on the skin, leading to irritation upon prolonged or repeated contact.

Eye Irritation: The compound is classified as causing serious eye damage (H318).^{[1][2]} This indicates a potential for significant and potentially irreversible damage to the eye upon contact.

Sensitization

There is no specific data available to assess the skin or respiratory sensitization potential of isotridecyl phosphate.

Repeated Dose Toxicity

Specific repeated dose toxicity studies for isotridecyl phosphate are not available. A read-across approach using data from other branched-chain alcohols suggests that the liver and kidneys could be potential target organs in the event of systemic exposure. For a structurally related C13-rich iso-alcohol, a No-Observed-Adverse-Effect Level (NOAEL) of 12 mg/kg body weight/day was established in a 90-day oral toxicity study in rats, based on effects on liver weight.^[4]

Genotoxicity

No in vitro or in vivo genotoxicity data for isotridecyl phosphate were identified. Data on a read-across substance, isotridecyl acetate, showed no evidence of genotoxic potential in a bacterial reverse mutation assay (Ames test) and an in vitro micronucleus test.[5]

Carcinogenicity

There are no data available on the carcinogenic potential of isotridecyl phosphate.

Reproductive and Developmental Toxicity

No reproductive or developmental toxicity studies have been identified for isotridecyl phosphate. For read-across, a developmental toxicity study on a similar branched-chain alcohol did not show teratogenic effects.[4]

Environmental Hazard Assessment

Isotridecyl phosphate is classified as toxic to aquatic life with long-lasting effects (H411), indicating a significant environmental hazard.[1]

Ecotoxicity

Aquatic Toxicity: While specific LC50/EC50 values for fish, daphnia, and algae for isotridecyl phosphate are not readily available, the H411 classification suggests that the substance is toxic to aquatic organisms. A safety data sheet for a product containing ethoxylated, phosphated isotridecyl alcohol classifies it as very toxic to aquatic life (H400) and toxic to aquatic life with long-lasting effects (H411).[2] For similar branched alcohol ethoxylates, invertebrates have been shown to be somewhat more sensitive than fish and algae.[6]

Environmental Fate

Biodegradation: Information on the biodegradability of isotridecyl phosphate is limited. However, branched-chain alcohol ethoxylates, which are structurally related, are reported to be readily biodegradable.[6][7]

Bioaccumulation: Given its structure, isotridecyl phosphate has a low potential for bioaccumulation.[6]

Data Summary Tables

Table 1: GHS Hazard Classification for Isotridecyl Phosphate[1][2]

Hazard Class	Hazard Statement
Skin Corrosion/Irritation	H315: Causes skin irritation
Serious Eye Damage/Eye Irritation	H318: Causes serious eye damage
Hazardous to the Aquatic Environment, Long-term Hazard	H411: Toxic to aquatic life with long lasting effects

Table 2: Read-Across Toxicological Data for Structurally Similar Substances

Endpoint	Substance	Species	Route	Value	Reference
Repeated Dose Toxicity (90-day)	C13-rich iso-alcohols	Rat	Oral	NOAEL: 12 mg/kg bw/day	[4]
Genotoxicity (Ames Test)	Isotridecyl acetate	S. typhimurium	In vitro	Negative	[5]
Genotoxicity (Micronucleus Test)	Isotridecyl acetate	Human lymphocytes	In vitro	Negative	[5]

Experimental Protocols

Detailed experimental protocols for the key toxicological endpoints are outlined below, based on the relevant OECD Test Guidelines.

Acute Dermal Irritation/Corrosion (based on OECD 404)

The potential of a substance to cause skin irritation or corrosion is assessed by applying it to the skin of a single animal. The substance is applied to a small area of skin (approximately 6 cm²) and covered with a gauze patch held in place with non-irritating tape for a 4-hour exposure period. After exposure, the residual test substance is removed. The skin is then observed for signs of erythema (redness) and edema (swelling) at 60 minutes, and then at 24,

48, and 72 hours after patch removal. The severity of the skin reactions is scored according to a standardized grading system.

Acute Eye Irritation/Corrosion (based on OECD 405)

This test evaluates the potential of a substance to cause eye irritation or corrosion. A single dose of the test substance is applied into the conjunctival sac of one eye of an experimental animal (typically a rabbit). The other eye remains untreated and serves as a control. The eyes are examined for lesions of the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application. The severity of the ocular lesions is scored using a standardized system.

Repeated Dose 90-Day Oral Toxicity Study in Rodents (based on OECD 408)

This study provides information on the potential health hazards from repeated exposure to a substance over a prolonged period. The test substance is administered orally to several groups of rodents (usually rats) at different dose levels, one dose level per group, for 90 days. During the study, animals are observed for signs of toxicity. Body weight and food/water consumption are monitored. At the end of the study, blood and urine samples are collected for hematological and clinical biochemistry analysis. All animals are then euthanized, and a full necropsy is performed. Organs are weighed, and tissues are examined microscopically for pathological changes. A No-Observed-Adverse-Effect Level (NOAEL) is determined.

Bacterial Reverse Mutation Test (Ames Test) (based on OECD 471)

This in vitro assay is used to detect gene mutations. Strains of *Salmonella typhimurium* and *Escherichia coli* that are auxotrophic for a specific amino acid are exposed to the test substance with and without a metabolic activation system (S9 mix). If the substance is a mutagen, it will cause reverse mutations, allowing the bacteria to grow on a medium lacking the specific amino acid. The number of revertant colonies is counted and compared to the number of spontaneous revertants in the control cultures.

In Vitro Mammalian Cell Micronucleus Test (based on OECD 487)

This test detects chromosomal damage. Mammalian cells are exposed to the test substance with and without metabolic activation. After exposure, the cells are treated with a cytokinesis-blocking agent to allow for the accumulation of binucleated cells. The cells are then harvested, stained, and scored for the presence of micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes that were not incorporated into the main nucleus after cell division.

Fish, Acute Toxicity Test (based on OECD 203)

This test determines the acute lethal toxicity of a substance to fish. Fish are exposed to the test substance in a range of concentrations for a 96-hour period. Mortalities are recorded at 24, 48, 72, and 96 hours. The concentration that is lethal to 50% of the test fish (LC50) is calculated.

Daphnia sp. Acute Immobilisation Test (based on OECD 202)

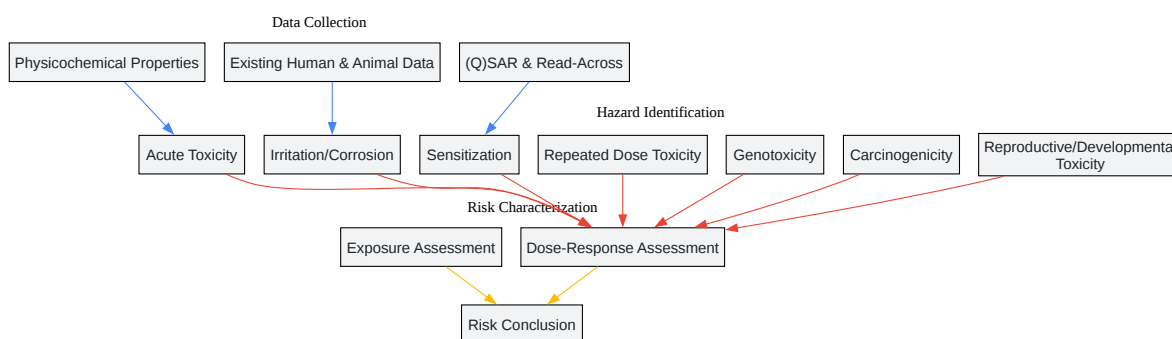
This test assesses the acute toxicity of a substance to daphnids (*Daphnia magna*). Young daphnids (less than 24 hours old) are exposed to a series of concentrations of the test substance for 48 hours. The number of immobilized daphnids is recorded at 24 and 48 hours. The concentration that causes immobilization in 50% of the daphnids (EC50) is determined.

Freshwater Alga and Cyanobacteria, Growth Inhibition Test (based on OECD 201)

This test evaluates the effect of a substance on the growth of algae. Exponentially growing cultures of a selected algal species are exposed to various concentrations of the test substance over a 72-hour period. The growth of the algae is measured at regular intervals by cell counts or other biomass surrogates. The concentration that inhibits growth by 50% (EC50) is calculated.

Visualizations

Logical Workflow for Chemical Hazard Assessment



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Caption: A simplified workflow for chemical hazard and risk assessment.

Principle of Read-Across for Data Gap Filling



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Caption: The principle of read-across for filling toxicological data gaps.

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